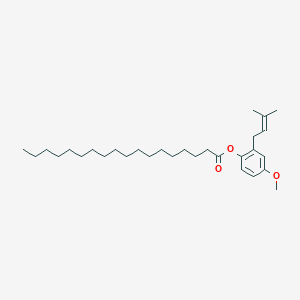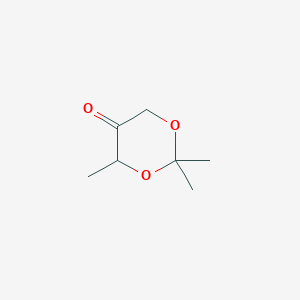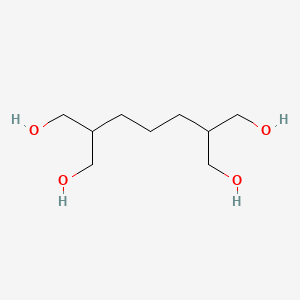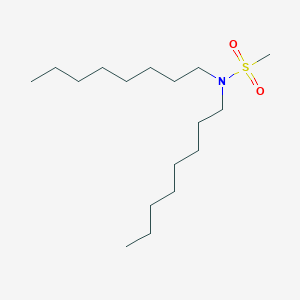diphenyl-lambda~5~-phosphane CAS No. 126652-04-8](/img/structure/B14280871.png)
[1-(3-Methylbutoxy)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to two phenyl rings and an ethyl group substituted with a 3-methylbutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-(3-methylbutoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: This compound can be reduced to form phosphines, which are valuable intermediates in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Acts as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, it can interact with biological targets such as enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine oxide: Shares structural similarities and is also used in organic synthesis and catalysis.
Phosphine ligands: A broad class of compounds with varying substituents on the phosphorus atom, used in similar applications.
Uniqueness:
- The presence of the 3-methylbutoxy group in 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane imparts unique steric and electronic properties, making it a valuable ligand in coordination chemistry.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
This detailed article provides a comprehensive overview of 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
126652-04-8 |
|---|---|
Molekularformel |
C19H25O2P |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
[1-(3-methylbutoxy)ethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C19H25O2P/c1-16(2)14-15-21-17(3)22(20,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 |
InChI-Schlüssel |
XIIJCFZKBYNOME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)





![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)


![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)

![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

